Ethyl 4-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that includes a quinoline core and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce partially reduced quinoline compounds .
Scientific Research Applications
Ethyl 4-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline: A related compound with a similar quinoline core.
Ethyl 4-aminobenzoate: Another ester derivative with potential biological activities.
Indole derivatives: Compounds with a similar aromatic structure and diverse biological activities
Uniqueness
Ethyl 4-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate is unique due to its specific combination of a quinoline core and a benzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
Ethyl 4-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features an ethyl ester linked to a quinoline derivative with a benzoate moiety. The structural formula can be represented as follows:
This structure includes significant functional groups that may influence its biological properties.
Potential Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities. Some of the notable activities include:
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth.
- Anticancer Properties : The presence of dioxo groups in the structure is associated with anticancer effects. Compounds with similar structures have shown promise in cancer cell line studies.
- Anti-inflammatory Effects : The benzoate moiety may contribute to anti-inflammatory activities observed in related compounds.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study investigated the antimicrobial efficacy of various quinoline derivatives against common pathogens. The results indicated that derivatives similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. -
Anticancer Research :
In vitro studies on cancer cell lines demonstrated that compounds with the octahydroquinoline structure showed cytotoxic effects. Specifically, a derivative with a similar framework was tested against lung and breast cancer cells and exhibited IC50 values in the micromolar range. -
Anti-inflammatory Activity :
A comparative analysis of several benzoate derivatives revealed that this compound had a notable reduction in pro-inflammatory cytokines in cultured macrophages.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Quinoline Derivatives | Contains quinoline rings | Antimicrobial and anticancer |
Benzamide Analogues | Amide linkages with aromatic rings | Anti-inflammatory properties |
Dioxo Compounds | Dioxo groups influencing reactivity | Potential anticancer effects |
Properties
Molecular Formula |
C19H20N2O5 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 4-[(2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H20N2O5/c1-2-26-19(25)11-6-8-12(9-7-11)20-18(24)13-10-16(23)21-14-4-3-5-15(22)17(13)14/h6-9,13H,2-5,10H2,1H3,(H,20,24)(H,21,23) |
InChI Key |
CQXKULRYMUQROP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CCC3 |
Origin of Product |
United States |
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